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molecular formula C11H15FN4 B3154476 4-(4-Fluorophenyl)piperazine-1-carboximidamide CAS No. 77723-19-4

4-(4-Fluorophenyl)piperazine-1-carboximidamide

Cat. No. B3154476
M. Wt: 222.26 g/mol
InChI Key: DDGRIKKWEDJGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08491868B2

Procedure details

To a solution of 4-(fluorophenyl)piperazine (100 mg, 0.56 mmol) and diisopropylethylamine (106 μL, 0.61 mmol) in ACN (2 mL) was added 1H-pyrazole-1-carboximidamide hydrochloride (89 mg, 0.61 mmol). The reaction stirred at room temperature overnight. A precipitate formed, which was collected via filtration and washed with ACN to obtain 4-(4-fluorophenyl)piperazine-1-carboximidamide as a white solid (119 mg, 97% yield). 1H NMR. (300 MHz, DMSO-d6): δ 7.77 (br s, 3H), 7.10-6.97 (m, 4H), 3.60 (dd, 4H, J=5.3, 4.7 Hz), 3.14 (dd, 4H, J=5.4, 4.7 Hz); 13C NMR (75.5 MHz, DMSO-d6): δ 157.9 (154.8), 156.3, 147.2, 118.0, 115.5 (115.2), 48.3, 44.7; 19F NMR (282.4 MHz, DMSO-d6): δ−124.70−124.78 (m, 1F); HRMS calcd for C11H15FN4: 223.13535 found 223.1353.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=CC=C[C:3]=1N1CCNCC1.[CH:14]([N:17]([CH:20]([CH3:22])[CH3:21])[CH2:18][CH3:19])([CH3:16])C.Cl.[N:24]1([C:29](=[NH:31])[NH2:30])C=CC=N1>C(#N)C>[F:1][C:2]1[CH:3]=[CH:22][C:20]([N:17]2[CH2:18][CH2:19][N:30]([C:29](=[NH:24])[NH2:31])[CH2:16][CH2:14]2)=[CH:21][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
106 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
89 mg
Type
reactant
Smiles
Cl.N1(N=CC=C1)C(N)=N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
which was collected via filtration
WASH
Type
WASH
Details
washed with ACN

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CCN(CC1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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